molecular formula C20H27N3O3S B14865175 N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

Cat. No.: B14865175
M. Wt: 389.5 g/mol
InChI Key: SFCRMQXRMVJTNI-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a complex organic compound that features a thieno[3,4-c]pyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thieno and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide typically involves multi-step reactions. The tert-butyl group is usually introduced via alkylation reactions, and the benzamide moiety is attached through amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide analogs. These compounds share structural features with N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide but may differ in their substituents and overall properties .

Uniqueness

The uniqueness of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

InChI

InChI=1S/C20H27N3O3S/c1-6-25-16-9-8-13(10-17(16)26-7-2)19(24)21-18-14-11-27-12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24)

InChI Key

SFCRMQXRMVJTNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C)OCC

Origin of Product

United States

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